(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone
Description
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone is a compound that features two thiophene rings substituted with bromine and chlorine atoms
Properties
CAS No. |
57248-39-2 |
|---|---|
Molecular Formula |
C9H3BrCl2OS2 |
Molecular Weight |
342.1 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)-(2,5-dichlorothiophen-3-yl)methanone |
InChI |
InChI=1S/C9H3BrCl2OS2/c10-6-2-1-5(14-6)8(13)4-3-7(11)15-9(4)12/h1-3H |
InChI Key |
MDZFVNYRBINKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2,5-dichlorothiophene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine and chlorine substituents.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as n-butyllithium or phenylmagnesium bromide in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of the thiophene moiety, which is known for its biological activity.
Material Science: Employed in the development of novel materials with specific electronic properties for use in sensors and other electronic devices.
Mechanism of Action
The mechanism by which (5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone exerts its effects is primarily related to its ability to interact with biological molecules and electronic systems. The bromine and chlorine substituents can influence the electronic distribution within the thiophene rings, affecting the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of the 2,5-dichlorothiophen-3-yl group.
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a DPP moiety and is used in organic semiconductors.
Uniqueness
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone is unique due to the presence of both bromine and chlorine substituents on the thiophene rings, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.
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